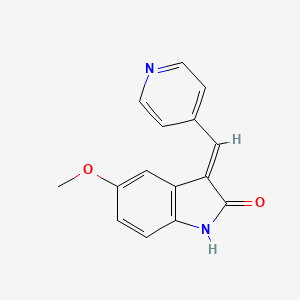
(E)-5-methoxy-3-(pyridin-4-ylmethylene)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-methoxy-3-(pyridin-4-ylmethylene)indolin-2-one is a heterocyclic compound that belongs to the class of indolin-2-ones. This compound is characterized by the presence of a methoxy group at the 5-position and a pyridin-4-ylmethylene group at the 3-position of the indolin-2-one core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-methoxy-3-(pyridin-4-ylmethylene)indolin-2-one typically involves the condensation of 5-methoxyindolin-2-one with pyridine-4-carbaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-5-methoxy-3-(pyridin-4-ylmethylene)indolin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as the reduction of the pyridin-4-ylmethylene group to a pyridin-4-ylmethyl group.
Substitution: The methoxy group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce pyridin-4-ylmethyl derivatives.
Applications De Recherche Scientifique
(E)-5-methoxy-3-(pyridin-4-ylmethylene)indolin-2-one has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biological Studies: Researchers study its effects on biological systems to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (E)-5-methoxy-3-(pyridin-4-ylmethylene)indolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-methoxyindolin-2-one: Lacks the pyridin-4-ylmethylene group, making it less versatile in terms of chemical reactivity and biological activity.
3-(pyridin-4-ylmethylene)indolin-2-one: Lacks the methoxy group, which may affect its chemical properties and biological interactions.
5-methoxy-3-(phenylmethylene)indolin-2-one: Contains a phenyl group instead of a pyridin-4-yl group, leading to different chemical and biological properties.
Uniqueness
(E)-5-methoxy-3-(pyridin-4-ylmethylene)indolin-2-one is unique due to the presence of both the methoxy group and the pyridin-4-ylmethylene group. This combination of functional groups enhances its chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C15H12N2O2 |
|---|---|
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
(3E)-5-methoxy-3-(pyridin-4-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C15H12N2O2/c1-19-11-2-3-14-12(9-11)13(15(18)17-14)8-10-4-6-16-7-5-10/h2-9H,1H3,(H,17,18)/b13-8+ |
Clé InChI |
AXUOLMPHNRLWPJ-MDWZMJQESA-N |
SMILES isomérique |
COC1=CC\2=C(C=C1)NC(=O)/C2=C/C3=CC=NC=C3 |
SMILES canonique |
COC1=CC2=C(C=C1)NC(=O)C2=CC3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086246.png)
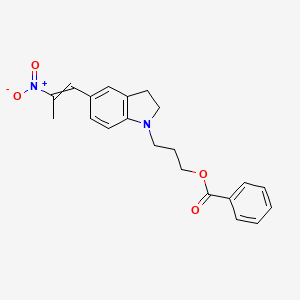
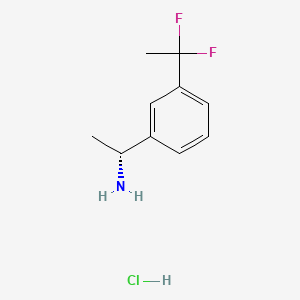
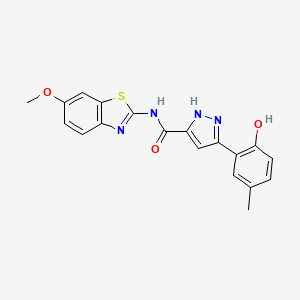
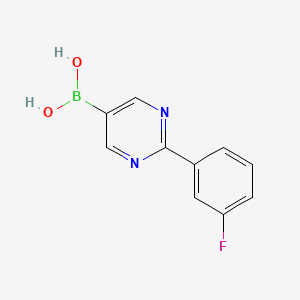

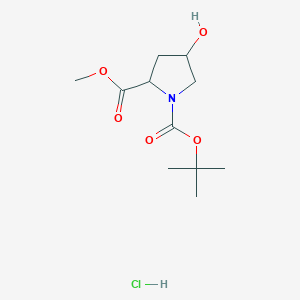

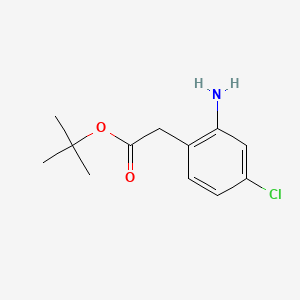

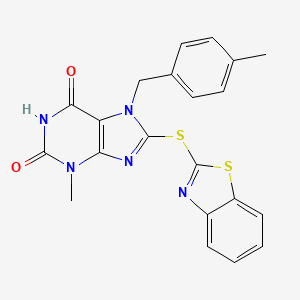
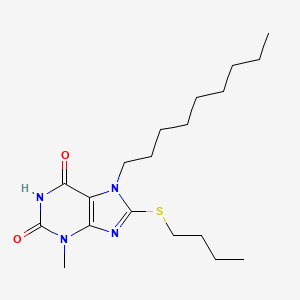
![Quinolino[3,2,1-de]acridine-5,9-dione](/img/structure/B14086303.png)
![2-(2-Hydroxyethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086306.png)
